Dihydrosanguinarine
Overview
Description
Dihydrosanguinarine is an alkaloid found in the herbs Corydalis adunca and Lamprocapnos spectabilis . It belongs to the benzophenanthridine family of alkaloids, which are known for their diverse biological activities. This compound has garnered interest due to its potential therapeutic applications and unique chemical properties.
Mechanism of Action
Target of Action
Dihydrosanguinarine (DHSA) is a benzophenanthridine alkaloid that has been found to interact with several targets. The primary targets of DHSA include the epidermal growth factor receptor (EGFR) , tyrosine-protein kinase Lck , and receptor tyrosine-protein kinase Erbb2 . These proteins play crucial roles in cell signaling pathways, influencing cell growth, differentiation, and survival.
Mode of Action
DHSA interacts with its targets in various ways. It has been shown to downregulate the expression of mut-p53 protein and upregulate the expression of EGFR . Additionally, it has been found to inhibit the RAS/Raf/MEK/ERK pathway , which is involved in cell proliferation and survival . These interactions lead to changes in cell behavior, including the induction of apoptosis and cell cycle arrest .
Biochemical Pathways
DHSA affects several biochemical pathways. It has been found to influence the NF-kappa B and calcium signaling pathways . The NF-kappa B pathway plays a key role in immune responses, inflammation, and cell survival, while the calcium signaling pathway is involved in various cellular processes, including muscle contraction, neurotransmitter release, and cell growth .
Pharmacokinetics
The pharmacokinetics of DHSA involve its absorption, distribution, metabolism, and excretion (ADME). It has been found that DHSA undergoes enterohepatic cycling , reaching maximum concentration in plasma within the first or second hour following administration . It is also cleared from the body relatively quickly, with plasma levels dropping to zero after 12 or 18 hours .
Biochemical Analysis
Biochemical Properties
Dihydrosanguinarine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with the epidermal growth factor receptor, affecting the NF-kappa B and calcium ion signaling pathways . Additionally, this compound can inhibit the Na±K±ATPase transmembrane protein, leading to cytotoxic effects . These interactions highlight the compound’s potential in modulating cellular processes and its therapeutic applications.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been reported to induce apoptosis in human melanoma cells through the generation of reactive oxygen species and the involvement of endoplasmic reticulum and mitochondria-mediated responses . Furthermore, this compound enhances glucose uptake in adipocytes by upregulating the expression of peroxisome proliferator-activated receptor gamma and its target genes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound can be photoactivated and converted into the active drug sanguinarine, which intercalates with DNA and induces cell apoptosis . Additionally, this compound upregulates the expression of the epidermal growth factor receptor, affecting the NF-kappa B and calcium ion signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied, revealing that it can be converted to this compound in the gastrointestinal tract . Long-term effects on cellular function include the modulation of cell death signaling pathways and the induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of this compound have been associated with liver toxicity, highlighting the need for careful dosage evaluation . In diabetic animal models, this compound has been shown to improve metabolic parameters with fewer side effects compared to full peroxisome proliferator-activated receptor gamma agonists .
Metabolic Pathways
This compound is involved in metabolic pathways that include the reduction of sanguinarine to this compound. This metabolic pathway involves the interaction with enzymes such as NADH, which converts sanguinarine to this compound . Additionally, this compound enhances glucose uptake in adipocytes by modulating the expression of genes involved in lipid metabolism and glucose homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transport proteins and receptors. The compound’s interaction with bioactive compounds, such as receptors and transport proteins, can be influenced by the presence of cations and anions of inert electrolytes . This interaction affects the localization and accumulation of this compound within cells.
Subcellular Localization
The subcellular localization of this compound involves its association with various cellular compartments. In cultured opium poppy cells, the biosynthetic enzymes involved in the sanguinarine pathway, including this compound, have been localized to the endoplasmic reticulum and central vacuole . This localization suggests extensive trafficking of pathway intermediates across endomembranes and highlights the role of compartmentalization in regulating this compound metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydrosanguinarine can be synthesized from 1,5-unsaturated dicarbonyl precursors through a series of reactions involving enamine chemistry and radical-promoted cyclization . The process typically involves the following steps:
- Preparation of keto-aldehyde precursors through enolate arylbromide cross-coupling reactions and alkene oxidative cleavage.
- Cyclization of these precursors under acidic or Lewis acidic conditions, often involving heating in toluene with acetic acid .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes scaling up the reactions, ensuring consistent quality, and implementing purification techniques such as flash column chromatography .
Chemical Reactions Analysis
Types of Reactions: Dihydrosanguinarine undergoes various chemical reactions, including:
Oxidation: Conversion to sanguinarine through photoactivation.
Reduction: Reduction of sanguinarine to this compound using sodium borohydride in methanol.
Substitution: Reactions involving the substitution of functional groups on the benzophenanthridine core.
Common Reagents and Conditions:
Oxidation: Light irradiation and oxygen are essential for the photoactivation process.
Reduction: Sodium borohydride in methanol is commonly used for the reduction reaction.
Substitution: Various reagents depending on the desired functional group modifications.
Major Products Formed:
Oxidation: Sanguinarine.
Reduction: this compound.
Substitution: Modified benzophenanthridine derivatives.
Scientific Research Applications
Dihydrosanguinarine has several scientific research applications:
Comparison with Similar Compounds
Sanguinarine: An oxidized form of dihydrosanguinarine with similar biological activities but different chemical properties.
Oxysanguinarine: Another benzophenanthridine alkaloid with distinct functional groups.
Maclekarpines B and C: Compounds with similar benzophenanthridine cores but different substituents.
Uniqueness: this compound is unique due to its specific reduction and oxidation properties, allowing it to interconvert with sanguinarine under certain conditions. This interconversion is crucial for its biological activities and potential therapeutic applications .
Properties
IUPAC Name |
24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4/c1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21/h2-7H,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUHLXZTZWTVFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C=CC3=C2OCO3)C4=C1C5=CC6=C(C=C5C=C4)OCO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00189627 | |
Record name | Dihydrosanguinarine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00189627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3606-45-9 | |
Record name | Dihydrosanguinarine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3606-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydrosanguinarine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003606459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydrosanguinarine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00189627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dihydrosanguinarine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIHYDROSANGUINARINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H1ZKG80F7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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